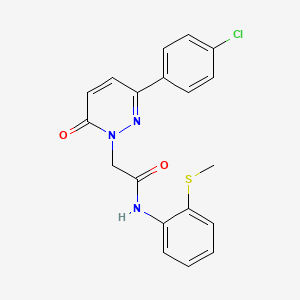
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 0-25°C for initial reactions, followed by heating to 80-100°C for cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones
Reduction: Formation of thiazepane derivatives with reduced sulfur oxidation states
Substitution: Nucleophilic substitution reactions at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazepane derivatives
Substitution: Azido or cyano derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial and antifungal agent
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
作用機序
The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
Uniqueness
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
特性
IUPAC Name |
ethyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPJDCDNKEQPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-difluorobenzamide](/img/structure/B2654197.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)
![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2654202.png)
![6-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2654204.png)

![2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)
![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)
![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)



![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)
